molecular formula C9H6IO4- B1259997 4-Hydroxy-3-iodophenylpyruvate

4-Hydroxy-3-iodophenylpyruvate

Cat. No.: B1259997
M. Wt: 305.05 g/mol
InChI Key: CDAHFUWPMGXLON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-iodophenylpyruvate is a phenylpyruvate derivative having an iodo substituent at the 3-position and a hydroxy substituent at positions 4. It derives from a pyruvic acid. It is a conjugate base of a 4-hydroxy-3-iodophenylpyruvic acid.

Scientific Research Applications

Herbicidal Activity and HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) plays a crucial role in the design of herbicides. Research has revealed that compounds related to 4-Hydroxy-3-iodophenylpyruvate demonstrate promising herbicidal activities by acting as HPPD inhibitors. These inhibitors have been found effective against various weed species and offer a broad spectrum of weed control. Notably, some compounds exhibit a broader spectrum of weed control than existing herbicides like mesotrione and also demonstrate excellent crop selectivity, indicating their potential in agricultural applications (Fu et al., 2019), (Wang et al., 2015), (Wang et al., 2014).

Molecular Dynamics and Reaction Mechanisms

In the realm of computational chemistry, molecular dynamics simulations and free energy calculations have been utilized to study HPPD in complex with various inhibitors. These studies provide insights into the enzyme's mechanism and help in the discovery of new inhibitors with improved efficacy and specificity (Beer et al., 2011), (Borowski et al., 2004), (Wójcik et al., 2014).

Therapeutic Applications

Interestingly, some studies indicate that inhibitors of 4-Hydroxyphenylpyruvate dioxygenase may have therapeutic potential, demonstrating the enzyme's significance not only in agriculture but also in human health. The inhibitors are being explored for the treatment of inherited diseases like tyrosinemia, indicating the broader implications of research in this area (Santucci et al., 2017).

Properties

Molecular Formula

C9H6IO4-

Molecular Weight

305.05 g/mol

IUPAC Name

3-(4-hydroxy-3-iodophenyl)-2-oxopropanoate

InChI

InChI=1S/C9H7IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)/p-1

InChI Key

CDAHFUWPMGXLON-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)[O-])I)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-iodophenylpyruvate
Reactant of Route 2
4-Hydroxy-3-iodophenylpyruvate
Reactant of Route 3
4-Hydroxy-3-iodophenylpyruvate
Reactant of Route 4
4-Hydroxy-3-iodophenylpyruvate
Reactant of Route 5
4-Hydroxy-3-iodophenylpyruvate
Reactant of Route 6
4-Hydroxy-3-iodophenylpyruvate

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